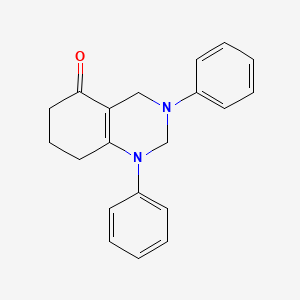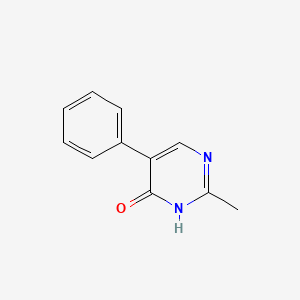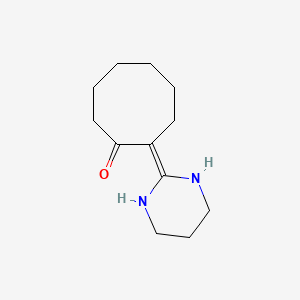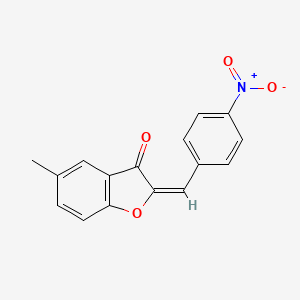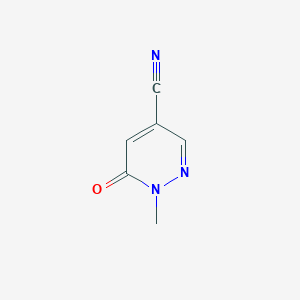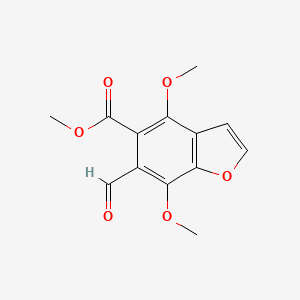![molecular formula C24H15NO2 B12907731 2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one CAS No. 88447-12-5](/img/structure/B12907731.png)
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one is a heterocyclic compound with a complex structure that includes both pyrano and isoquinoline moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one typically involves multi-step reactions. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxopyranoquinoline N-oxide.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.
Reduction: Zinc/acetic acid or triphenylphosphine are typical reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxopyranoquinoline N-oxide and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Due to its biological activities, it is being studied for potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one involves its interaction with various molecular targets and pathways. It can inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production. These interactions contribute to its biological activities, such as anticancer and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar structural motif and exhibit comparable biological activities.
Furo[3,2-c]quinolones: These are also structurally related and have similar pharmacological properties.
Uniqueness
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
88447-12-5 |
|---|---|
Fórmula molecular |
C24H15NO2 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2,6-diphenylpyrano[2,3-c]isoquinolin-3-one |
InChI |
InChI=1S/C24H15NO2/c26-24-20(16-9-3-1-4-10-16)15-21-18-13-7-8-14-19(18)22(25-23(21)27-24)17-11-5-2-6-12-17/h1-15H |
Clave InChI |
LYGJHEZIKXGOLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(N=C(C4=CC=CC=C43)C5=CC=CC=C5)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


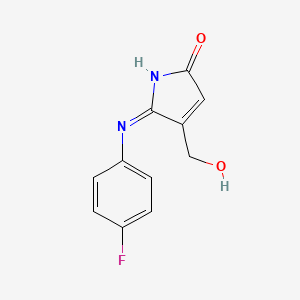
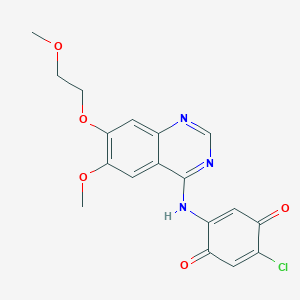

![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
